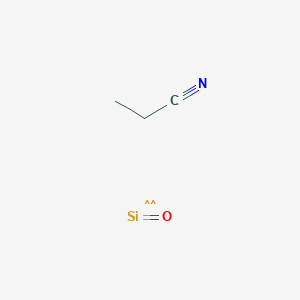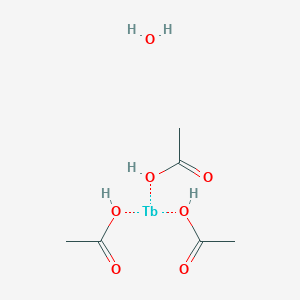
Terbium(III) acetate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Terbium(III) acetate hydrate is a crystalline compound with a high boiling and melting point.
- Its luminescent properties make it valuable as a precursor for producing phosphors, scintillators, catalysts, and magneto-optic materials.
準備方法
Synthetic Routes: Terbium(III) acetate hydrate can be synthesized by reacting terbium oxide (Tb₂O₃) with acetic acid (CH₃COOH).
Reaction Conditions: The reaction typically occurs under reflux conditions, with the solvent being acetic acid.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is common.
化学反応の分析
Reactions Undergone:
Common Reagents and Conditions:
Major Products:
科学的研究の応用
Catalysis: Terbium(III) acetate serves as a precursor for terbium oxide catalysts.
Photoluminescent Carbon Quantum Dots: It acts as a surface passivator for fabricating photoluminescent carbon quantum dots.
Electro-Optic and Magnetic Devices:
Lead Zirconate Titanate Thin Films: It serves as a sol-gel precursor for preparing these films.
作用機序
- The exact mechanism by which terbium(III) acetate exerts its effects depends on the specific application.
- In phosphors and scintillators, its luminescent properties play a crucial role.
類似化合物との比較
- Terbium(III) acetate hydrate is unique due to its luminescent properties.
- Similar compounds include other lanthanide acetates, but none exhibit the same combination of properties.
特性
分子式 |
C6H14O7Tb |
|---|---|
分子量 |
357.10 g/mol |
IUPAC名 |
acetic acid;terbium;hydrate |
InChI |
InChI=1S/3C2H4O2.H2O.Tb/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; |
InChIキー |
WKAHNHJYIXUCGC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Tb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



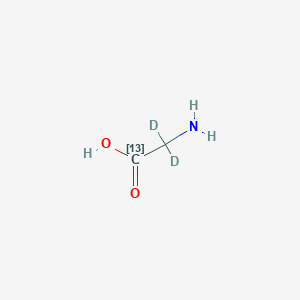
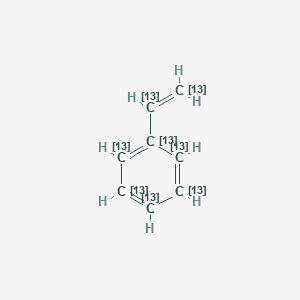


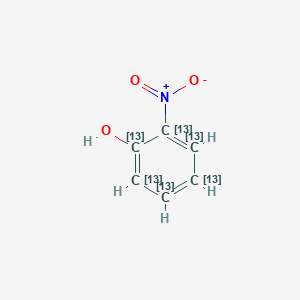
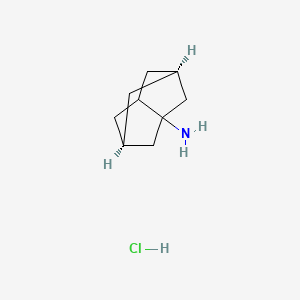

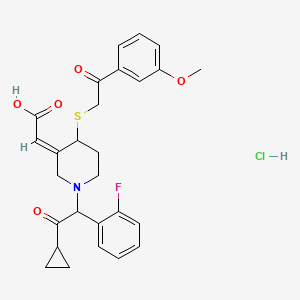


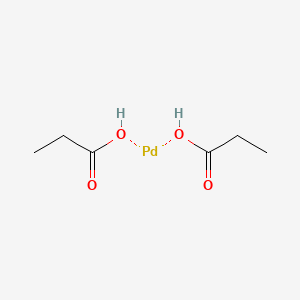
![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)
